4-(1-methylcyclopropyl)phenol
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Overview
Description
4-(1-methylcyclopropyl)phenol is an organic compound with the molecular formula C10H12O It consists of a phenol group substituted with a 1-methylcyclopropyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methylcyclopropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a nucleophile. For example, starting with 4-bromophenol, the 1-methylcyclopropyl group can be introduced through a Grignard reaction or other organometallic coupling reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(1-methylcyclopropyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound is reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation.
Common Reagents and Conditions
Oxidation: Sodium dichromate, potassium nitrosodisulfonate
Electrophilic Aromatic Substitution: Halogens, nitrating agents, sulfonating agents, alkyl halides
Reduction: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Oxidation: Quinones
Electrophilic Aromatic Substitution: Halogenated, nitrated, sulfonated, and alkylated derivatives
Reduction: Cyclohexanol derivatives
Scientific Research Applications
4-(1-methylcyclopropyl)phenol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-methylcyclopropyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function . Additionally, the compound’s unique structure allows it to modulate specific signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
4-methylphenol: Similar to 4-(1-methylcyclopropyl)phenol but with a methyl group instead of a 1-methylcyclopropyl group.
4-cyclopropylphenol: Similar to this compound but with a cyclopropyl group instead of a 1-methylcyclopropyl group.
Uniqueness
This compound is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties.
Properties
CAS No. |
695178-86-0 |
---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
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